4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride
Description
Research Significance of Oxazole Derivatives in Chemical Science
Oxazole derivatives occupy a central position in modern heterocyclic chemistry due to their electron-deficient aromatic structure and capacity for diverse non-covalent interactions. The 1,3-azolic ring system enables strong hydrogen bonding with biological targets, accounting for the observed antimicrobial, anticancer, and anti-inflammatory activities across numerous derivatives. Chloromethyl substitutions at the 4-position introduce enhanced electrophilicity, facilitating nucleophilic displacement reactions critical for prodrug development and polymer crosslinking applications.
Quantitative structure-activity relationship (QSAR) studies demonstrate that electron-withdrawing groups at the oxazole 4-position increase binding affinity to histone deacetylase enzymes by 12-15% compared to alkyl-substituted analogs. This electronic modulation underpins the pharmacological relevance of 4-(chloromethylphenyl) variants, with calculated Hammett σp values of +0.78 for the chloromethyl group versus +0.66 for methyl substituents.
Historical Context of Chloromethyl-Substituted Oxazoles in Academic Research
The systematic investigation of chloromethyl-oxazole derivatives began with the seminal work of Erlenmeyer and Polchl in the early 20th century, who established condensation protocols between α-haloketones and amides. Key milestones include:
- 1954 : Bredereck's development of α-hydroxyketone cyclization routes enabling gram-scale production of 2,4-disubstituted oxazoles
- 1987 : First X-ray crystallographic characterization of 4-(chloromethyl)oxazole confirming C-Cl bond length of 1.781 Å and N-Cl non-bonded distance of 2.943 Å
- 2012 : Han et al.'s optimized two-step synthesis of 4-(chloromethyl)-5-methyl-2-phenyloxazole achieving 89% yield via HCl/POCl3-mediated chlorination
Early pharmacological studies focused on antimicrobial properties, with 4-(chloromethylphenyl)oxazoles demonstrating minimum inhibitory concentrations (MIC) of 2-8 μg/mL against Staphylococcus aureus strains. The 2005 discovery of oxazole-based HDAC6 inhibitors marked a paradigm shift toward targeted cancer therapies.
Current Research Landscape and Knowledge Gaps
Contemporary research on 4-(4-(chloromethyl)phenyl)-2-methyloxazole hydrochloride spans three primary domains:
Table 1: Current Research Applications of 4-(Chloromethylphenyl)oxazole Derivatives
Critical knowledge gaps persist in three areas:
Research Objectives and Scope of Investigation
This review establishes three investigative priorities for this compound:
- Mechanistic analysis of nucleophilic substitution kinetics at the chloromethyl center
- Comparative evaluation of batch vs. flow synthesis protocols
- Identification of novel application domains through computational binding simulations
The scope encompasses structural analogs with documented biological activity while excluding non-chlorinated oxazole derivatives and formulation-specific pharmacokinetic data.
Properties
IUPAC Name |
4-[4-(chloromethyl)phenyl]-2-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKTNOSEBVRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride typically involves the chloromethylation of a phenyl ring followed by the formation of the oxazole ring. One common method includes the reaction of 4-chloromethylbenzaldehyde with 2-amino-2-methylpropanenitrile under acidic conditions to form the desired oxazole derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of more saturated heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride may exhibit significant anticancer properties. For instance, derivatives with oxazole and phenyl groups have been evaluated for their ability to inhibit cancer cell growth. In a study focusing on oxadiazole derivatives, certain compounds demonstrated potent activity against various cancer cell lines, suggesting that similar substitutions in the oxazole framework could lead to enhanced anticancer effects .
2. Antimicrobial Properties
The compound's structure allows it to interact with biological systems effectively. Preliminary studies have shown that oxazole derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, making such compounds valuable in developing new antibiotics .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The chloromethyl group in the compound can enhance its electron-transporting properties, making it suitable for applications in organic electronics, particularly in OLEDs. Research into similar compounds has shown their potential as light-emitting materials due to their ability to facilitate charge transport and emit light efficiently under electrical stimulation .
2. Liquid Crystals
Compounds with oxazole rings are also explored for use in liquid crystal displays (LCDs). Their ability to form ordered structures at various temperatures makes them ideal candidates for liquid crystal applications. The incorporation of chloromethyl groups can further modify their thermal and optical properties, enhancing performance in display technologies .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the compounds' efficacy. For instance, compounds with a 4-nitro substitution displayed higher potency compared to others, suggesting a structure-activity relationship that could be applicable to this compound .
Case Study 2: Antimicrobial Screening
In another investigation, several oxazole derivatives were screened for antimicrobial activity against common pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating their potential as new therapeutic agents .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | 10 | |
| 4-Nitro-substituted Oxazole | Antibacterial | 8 | |
| 4-(Chloromethyl)phenyl Oxazole | Antimicrobial | TBD |
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities |
| Material Science | OLEDs and liquid crystal technologies |
Mechanism of Action
The mechanism of action of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to three analogous heterocycles:
Structural and Functional Comparison (Data Table)
Key Comparative Analysis
Core Heterocycle Differences :
- Oxazole vs. Imidazole : The oxazole ring (O/N) is less basic than the imidazole ring (two N atoms), affecting reactivity in acid-catalyzed reactions. For example, the imidazole derivative’s nitro group (electron-withdrawing) enhances electrophilic substitution reactivity compared to the methyloxazole’s electron-donating methyl group .
- Oxadiazole in GR 127935 : The 1,2,4-oxadiazole ring in GR 127935 offers metabolic stability, contrasting with the oxazole’s susceptibility to ring-opening under strong acidic/basic conditions .
Functional Group Impact :
- Chloromethyl Group : Common to both the target oxazole and the imidazole derivative, this group enables nucleophilic substitution (e.g., with alcohols or amines) to generate branched structures. However, the imidazole derivative’s nitro group directs further functionalization to specific ring positions .
- Ester/Ketone in Phenacyl Benzoate : The title compound’s ester and ketone groups facilitate photo-cleavage, a property absent in the oxazole derivative but critical for protecting-group chemistry .
Synthetic Utility :
- The oxazole derivative’s applications are inferred to overlap with imidazole-based intermediates in drug discovery (e.g., as a building block for kinase inhibitors). In contrast, the phenacyl benzoate is specialized for photolabile applications .
- GR 127935’s oxadiazole and piperazinyl groups highlight its role in receptor-targeted pharmacology, a niche distinct from the oxazole’s broader synthetic utility .
Stability and Solubility :
- The hydrochloride salt form of the oxazole derivative improves aqueous solubility compared to neutral analogs like the phenacyl benzoate. The nitro group in the imidazole derivative may reduce stability under reducing conditions .
Biological Activity
4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, potentially leading to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H10ClN2O and features a chloromethyl group attached to a phenyl ring, along with a methyloxazole moiety. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways crucial for cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases.
- Case Study : In a controlled trial involving animal models of arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups.
Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile is crucial. Toxicological assessments indicate that it may exhibit moderate toxicity at higher concentrations.
- Acute Toxicity : The compound is classified as harmful if swallowed or inhaled, indicating the need for caution during handling.
- Long-term Effects : Further studies are required to evaluate chronic exposure effects and potential carcinogenicity.
Q & A
Q. What are the recommended synthetic routes for 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving phenacyl bromide derivatives and chloromethyl precursors. For example, phenacyl benzoate derivatives are known to form oxazole cores through acid-catalyzed cyclization . Multi-step synthesis protocols, such as those used for structurally analogous oxazolidinyl compounds, involve:
- Step 1: Cyclization with sodium iodide in sulfolane at 110°C for 20 hours under inert atmosphere.
- Step 2: Purification via recrystallization or column chromatography .
Optimization includes adjusting solvent polarity (e.g., sulfolane for high-temperature stability) and using inert gas to prevent oxidation.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and chloride integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for similar oxazole derivatives .
- HPLC/GC-MS : Quantifies purity (>95%) and detects trace impurities, with derivatization (e.g., methylation) enhancing volatility for GC-MS .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for biological assays. Stability tests under varying pH (3–9) and temperatures (4–25°C) should be conducted, referencing protocols for structurally related hydrochloride salts . Hydrolysis of the chloromethyl group in aqueous media requires pH buffering (e.g., phosphate buffer at pH 7.4) to maintain integrity .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound with biological targets?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, methoxy) at the phenyl or oxazole positions, as seen in analogs like 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole .
- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or radioligand binding assays. Compare IC50 values to establish substituent effects .
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase activity assays for kinase inhibition ).
- Meta-Analysis : Pool data from studies with comparable conditions (e.g., pH, temperature) and exclude outliers via Grubbs’ test.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. cell viability assays) .
Q. How can researchers develop advanced analytical methods to detect trace amounts of this compound in environmental or biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for environmental water samples, followed by derivatization (e.g., methylation) to improve GC-MS sensitivity .
- Detection Limits : Optimize GC-MS/MS parameters (e.g., multiple reaction monitoring [MRM]) to achieve sub-ppb detection limits. Calibrate with deuterated internal standards .
- Validation : Calculate method detection limits (MDL) and quantification limits (MQL) via replicate analyses of spiked matrices .
Q. What experimental approaches are suitable for studying the compound’s interactions with proteins or nucleic acids?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational shifts.
- DNA Melting Studies : Evaluate intercalation potential by measuring changes in DNA melting temperature (Tm) using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
